Ammonium

Beschreibung

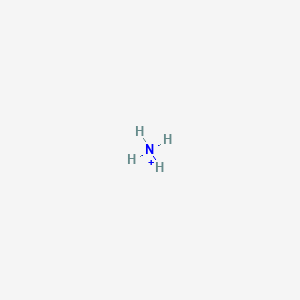

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Biogeochemistry of Ammonium

Global Nitrogen Cycle Dynamics and Ammonium Transformations

The global nitrogen cycle describes the movement of nitrogen through the biosphere, atmosphere, and geosphere. This compound is a pivotal intermediate in this cycle, undergoing various biological and physicochemical transformations that dictate its availability and impact across different environmental compartments.

Terrestrial Biogeochemical Cycling of this compound

In terrestrial ecosystems, this compound is a central form of reactive nitrogen. The primary pathway for this compound formation in soil is ammonification , where diverse microorganisms mineralize organic nitrogen (e.g., from decaying plant and animal matter) into this compound. researchgate.net This process makes nitrogen accessible for uptake by plants and other soil organisms.

Once formed, this compound can undergo several critical transformations:

Nitrification : This is a two-step aerobic microbial process. First, ammonia-oxidizing bacteria (e.g., Nitrosomonas) convert this compound to nitrite (B80452) (NO₂⁻). Subsequently, nitrite-oxidizing bacteria (e.g., Nitrobacter) oxidize nitrite to nitrate (B79036) (NO₃⁻). waterandwastewater.com Nitrification is significant because nitrate is generally more mobile in soil than this compound, making it susceptible to leaching and runoff, but also readily available for plant uptake.

Plant Assimilation : Plants can directly assimilate this compound as a nitrogen source for growth, converting it into essential organic nitrogenous compounds such as amino acids and proteins. researchgate.net This pathway is metabolically more energy-efficient for plants compared to nitrate assimilation, as it bypasses the energy-intensive steps of nitrate and nitrite reduction. mdpi.com

Volatilization : Excess this compound in soil, particularly from anthropogenic sources like agricultural fertilizers and animal manure, can lead to the volatilization of ammonia (B1221849) gas (NH₃) into the atmosphere. wikipedia.orgapis.ac.uk This process is favored by moist, warm, and acidic soil conditions. wikipedia.orgkrakensense.com The loss of ammonia represents a significant reduction in available nitrogen for crop growth and contributes to atmospheric pollution. yara.com

Soil Acidification : Deposition of ammonia can contribute to the acidification of soil, which can degrade environmental conditions and negatively impact sensitive plant species, such as sphagnum moss and heathers found in peatlands. wikipedia.org

Aquatic Biogeochemistry of this compound in Natural Ecosystems

This compound enters aquatic environments through a variety of pathways, including natural processes like nitrogen fixation and atmospheric deposition, as well as significant anthropogenic inputs from wastewater, agricultural fertilizers, and industrial discharges. wikipedia.org

Within water bodies, ammonia (NH₃) and this compound (NH₄⁺) exist in a dynamic equilibrium. The proportion of the more toxic un-ionized ammonia (NH₃) increases with higher pH and temperature. waterandwastewater.comwikipedia.org

Key processes involving this compound in aquatic biogeochemistry include:

Nutrient Uptake and Assimilation : this compound is a vital nutrient for a wide range of aquatic organisms, including algae and macrophytes, which readily take it up, thereby reducing its concentrations in the water column. epa.gov Microalgae, for instance, preferentially utilize this compound as a nitrogen source due to the lower metabolic energy required to convert it into organic matter compared to other nitrogen forms. mdpi.com Cyanobacteria also directly assimilate ammonia for their biosynthesis. ucc.edu.gh

Nitrification : Similar to terrestrial systems, nitrification occurs in aquatic environments, where this compound is oxidized to nitrite and then to nitrate under aerobic conditions. waterandwastewater.com This process is crucial for transforming this compound into forms that can be further cycled or removed.

Anaerobic this compound Oxidation (Anammox) : A significant and increasingly recognized process in aquatic nitrogen cycling is anaerobic this compound oxidation (anammox). This biological pathway, mediated by specific anammox bacteria (belonging to the Planctomycetota phylum), directly converts this compound and nitrite into dinitrogen gas (N₂) and water under anoxic conditions. waterandwastewater.comsswm.infowikipedia.org The anammox process is a major sink for fixed nitrogen in marine environments, contributing significantly to nitrogen removal from aquatic systems. wikipedia.org

Eutrophication and Toxicity : Excessive concentrations of this compound in aquatic environments, often from pollution, can lead to eutrophication . This phenomenon stimulates the overgrowth of algae and other aquatic plants. waterandwastewater.comwikipedia.org When these organisms die and decompose, they consume large amounts of dissolved oxygen, leading to hypoxic or anoxic conditions and the formation of "dead zones" that are incapable of sustaining most aquatic life. waterandwastewater.comwikipedia.orgapureinstrument.com Furthermore, high concentrations of ammonia are directly toxic to aquatic organisms, causing adverse effects such as gill damage, inhibited growth, and potentially leading to mass fish deaths. waterandwastewater.comwikipedia.orgndsu.edu Fish, being particularly sensitive, can be affected by ammonia concentrations as low as 0.02 parts per million (ppm). ndsu.edu

Atmospheric this compound Cycling and Deposition Mechanisms

Ammonia (NH₃), the gaseous precursor to this compound, is a highly reactive and soluble alkaline trace gas naturally present in the atmosphere, originating from both natural and anthropogenic sources. mdpi.com

In the atmosphere, gaseous ammonia plays a crucial role in atmospheric chemistry, particularly in the formation of fine particulate matter:

Secondary Inorganic Aerosol (SIA) Formation : Atmospheric ammonia reacts with acidic pollutants, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which are formed from the oxidation of sulfur dioxide (SO₂) and nitrogen oxides (NOx), respectively. apis.ac.ukmdpi.com These neutralization reactions result in the formation of fine particles of this compound salts, primarily this compound sulfate (B86663) ((NH₄)₂SO₄), this compound bisulfate ((NH₄)HSO₄), and this compound nitrate (NH₄NO₃). yara.commdpi.com These particles are collectively known as secondary inorganic aerosols (SIAs). mdpi.com

Atmospheric Residence Time and Transport : Gaseous ammonia (NH₃) has a relatively short atmospheric lifetime, typically ranging from 0.8 to 4 days. In contrast, this compound ions (NH₄⁺) incorporated into aerosols can persist longer, with residence times between 5 and 19 days, allowing for their long-range transport across significant distances. apis.ac.ukmdpi.com

Atmospheric this compound is returned to ground level through various deposition mechanisms:

Dry Deposition : Gaseous ammonia (NH₃) can be directly absorbed by surfaces such as vegetation and soils. mdpi.comnoaa.gov Aerosol this compound (NH₄⁺) also undergoes dry deposition, a process where atmospheric turbulence plays a dominant role in its transport from the atmosphere to the surface. mdpi.com

Wet Deposition : this compound (NH₄⁺) is dissolved in precipitation (e.g., rain, snow) and subsequently deposited onto land and into water bodies. mdpi.comresearchgate.net In many regions, such as across Europe, this compound is frequently the dominant form of nitrogen found in wet deposition. researchgate.net

The atmospheric deposition of this compound contributes to the acidification of land and water ecosystems and can degrade their biochemical balance, often leading to eutrophication. yara.com Furthermore, the formation of fine particulate matter (PM2.5) from atmospheric ammonia contributes to air pollution that can negatively impact human health. wikipedia.orgyara.comairclim.org

This compound in Environmental Contamination and Remediation Technologies

This compound's increasing concentrations in various environmental compartments due to anthropogenic activities pose significant contamination challenges. Consequently, advanced strategies for its removal and management are critical for environmental protection.

Anthropogenic Sources and Dispersion Pathways of this compound Pollution

Anthropogenic activities are the predominant contributors to this compound pollution globally. Agriculture stands out as the largest source, accounting for a substantial majority (up to 81-96%) of man-made ammonia emissions in regions like Europe and the UK. wikipedia.orgairclim.orgwww.gov.uk

Key anthropogenic sources and their dispersion pathways include:

Agricultural Sources :

Livestock Manure and Urine : The decomposition of urea (B33335) in animal wastes (and uric acid in poultry wastes) is a major source of ammonia emissions. wikipedia.orgwww.gov.uk This volatilization is exacerbated by warm, moist, and acidic environmental conditions and occurs throughout the processes of manure collection, storage, and land disposal. wikipedia.orgkrakensense.com Cattle farming alone is responsible for over half of Europe's ammonia pollution. airclim.org

Fertilizer Application : Both artificial fertilizers (e.g., slurry) and the application of inorganic nitrogen-containing mineral fertilizers contribute significantly to ammonia emissions, with urea-based fertilizers being particularly impactful. wikipedia.orgapis.ac.ukkrakensense.comwww.gov.uk Ammonia volatilization from agricultural land represents a direct loss of valuable nitrogen intended for crop growth. yara.com

Industrial Processes : Various industries are significant emitters of this compound:

Chemical Manufacturing : Industries involved in the production of fertilizers, explosives, and synthetic fibers frequently release ammonia as a byproduct or within their effluent streams. waterandwastewater.comresearchgate.netepa.gov The Haber-Bosch process, a highly energy-intensive method for ammonia synthesis, contributes substantially to global CO₂ emissions. acs.orgrsc.org

Food Processing : Facilities such as meat packing and dairy processing plants generate ammonia through the degradation of proteins. waterandwastewater.com Seafood processing industries are also identified sources. researchgate.net

Petroleum Refining : Ammonia is utilized in refining processes and can be present in wastewater discharges. waterandwastewater.com

Coke Production : By-product recovery methods employed in coke manufacturing are recognized as sources of ammonia emissions. epa.gov

Pharmaceuticals : The manufacturing of pharmaceutical products may involve the use of ammonia or produce it as a byproduct. waterandwastewater.com

Other Significant Sources :

Landfill Sites : Ammonia can accumulate within landfills and subsequently seep into groundwater, posing a contamination risk. apis.ac.ukresearchgate.net

Vehicular Emissions : Catalytic converters in petrol vehicles can release ammonia as a byproduct of their operation. wikipedia.orgapis.ac.uk

Biomass Combustion : The burning of organic matter, particularly biomass from tropical forests, can release ammonia into the atmosphere. wikipedia.org

Dispersion pathways for this compound pollution are diverse, encompassing direct emission of ammonia gas into the atmosphere, agricultural runoff carrying dissolved this compound and nutrient-enriched soil particles into water bodies, and industrial effluent streams discharging this compound directly into aquatic systems. wikipedia.orgkrakensense.comndsu.eduresearchgate.netbio-conferences.org Atmospheric ammonia can also undergo long-range transport as secondary inorganic aerosols before its eventual deposition. apis.ac.uk

Advanced Strategies for this compound Removal from Contaminated Water Bodies

Effective removal of this compound from contaminated water is paramount due to its severe environmental consequences, including eutrophication and direct toxicity to aquatic life. wikipedia.orgzeomediafilter.comwaterandwastewater.com A range of physical, chemical, and biological methods are employed, often integrated into comprehensive treatment approaches. waterandwastewater.comdntb.gov.ua

Biological Treatment Processes : These methods are frequently favored for their cost-effectiveness and environmental benefits. uitm.edu.my

Nitrification-Denitrification : This is a conventional and widely used biological process. It involves two main steps:

Aerobic Nitrification : Under aerobic conditions, autotrophic microorganisms, primarily Nitrosomonas species, oxidize this compound to nitrite, and then Nitrobacter species oxidize nitrite to nitrate. waterandwastewater.comnsf.gov

Anoxic Denitrification : Under anoxic conditions, denitrifying bacteria, such as Pseudomonas

Ion Exchange and Adsorption Processes for this compound Capture

Ion exchange and adsorption are significant physical-chemical methods employed for the capture and removal of this compound from various environmental matrices, particularly wastewater. These processes involve the binding of this compound ions to the surface or within the structure of a material. Adsorption utilizes materials with a high surface area and specific binding sites to physically or chemically adhere this compound molecules. Ion exchange, on the other hand, involves the reversible exchange of this compound ions with other ions present on the solid matrix of an ion-exchange material. These methods offer advantages in certain scenarios for their ability to remove nitrogenous compounds. irost.irirost.ir

Biological Nitrification and Denitrification in this compound Remediation

Biological nitrification and denitrification are the most common and widely utilized microbial processes for the removal of nitrogenous compounds, including this compound, from wastewater. wikipedia.orgfishersci.nowikipedia.orgnih.gov This two-step biological nitrogen removal (BNR) process relies on the activity of specific microorganisms under controlled aerobic and anoxic conditions. wikipedia.orgwikipedia.orgereztech.com

Nitrification: This is an aerobic process where this compound (NH₄⁺) is oxidized sequentially to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). wikipedia.orgfishersci.nowikipedia.orgereztech.com

First step: Ammonia-oxidizing bacteria (AOB), such as those from the Nitrosomonas genus, convert ammonia to nitrite. fishersci.nonih.govwikipedia.orgereztech.com

Second step: Nitrite-oxidizing bacteria (NOB), primarily from the Nitrobacter and Nitrospira genera, oxidize nitrite to nitrate. wikipedia.orgfishersci.nowikipedia.orgereztech.com This process requires oxygen, with approximately 4.76 mg/L of oxygen needed for every 1 mg/L of ammonia. wikipedia.org Optimal pH for most nitrifying bacteria is typically in the narrow range of 7 to 8. wmo.int High concentrations of this compound can inhibit the nitrification process, particularly the second phase carried out by Nitrobacter species. nih.gov

Denitrification: This is an anoxic process that typically follows nitrification. Under oxygen-limited or anaerobic conditions, denitrifying bacteria reduce nitrate (NO₃⁻) to nitrogen gas (N₂), which is then released into the atmosphere. wikipedia.orgfishersci.nowikipedia.orgereztech.com This process often involves intermediate steps, where nitrate is reduced to nitrite, then to nitric oxide (NO), nitrous oxide (N₂O), and finally to nitrogen gas. wikipedia.orgacs.org Denitrifying bacteria, including facultative heterotrophic bacteria like Paracoccus denitrificans, utilize nitrite or nitrate as electron acceptors in the absence of dissolved oxygen. wikipedia.orgfishersci.no

The efficiency of nitrification and denitrification processes can be influenced by factors such as hydraulic retention time (HRT), sludge retention time (SRT), temperature, pH, and the carbon-to-nitrogen (C:N) ratio. wikipedia.orgwikipedia.orgnih.gov

Emerging Microbial Processes: Feammox and Dirammox for this compound Transformation

Beyond conventional biological and Anammox processes, emerging microbial pathways are being explored for this compound transformation.

Feammox: Anaerobic this compound oxidation coupled to iron(III) reduction, termed Feammox, is a recently discovered nitrogen cycling process. irost.iramericanelements.comfishersci.canih.gov This process occurs under anoxic or autotrophic conditions, where this compound (NH₄⁺) is oxidized while ferric iron (Fe(III)) acts as the electron acceptor, being reduced to ferrous iron (Fe(II)). irost.iramericanelements.comfishersci.ca The this compound can be transformed into nitrite (NO₂⁻), nitrate (NO₃⁻), or primarily nitrogen gas (N₂). irost.iramericanelements.comfishersci.cafishersci.se Acidimicrobium sp. Strain A6 has been identified and isolated as a microorganism responsible for the Feammox process. irost.ir Feammox is considered a promising, cost-effective, and environmentally friendly method for nitrogen removal from wastewater, especially in iron-rich, acidic, and oxygen-limited environments, and may be more robust at low temperatures than Anammox-based processes. irost.iramericanelements.comfishersci.cafishersci.se Research indicates high removal efficiencies for this compound (over 97%) and total nitrogen (over 90%) can be achieved with Feammox-based autotrophic nitrogen conversion. fishersci.se

Dirammox: Information regarding a distinct microbial process specifically named "Dirammox" for this compound transformation was not found in the search results.

Electrochemical and Advanced Oxidation Processes for this compound Degradation

Electrochemical and Advanced Oxidation Processes (AOPs) represent alternative and emerging technologies for the degradation and removal of this compound from water. These methods often involve the generation of highly reactive species to break down pollutants.

Electrochemical Processes: Electrochemical reactions offer a significant scope for degrading harmful ammonia and nitrates from wastewater. irost.irirost.ir Microbial Electrolysis Cells (MECs) have been shown to effectively remove ammonia through simultaneous nitrification and denitrification (SND) without the need for additional organic substrate or aeration. wikipedia.org In MECs, oxygen generated at the anode can be utilized by aerobic nitrifiers to convert ammonia to nitrite/nitrate, which can then be reduced to nitrogen gas by autotrophic denitrifying bacteria at the biocathode. wikipedia.org

Advanced Oxidation Processes (AOPs): AOPs, including photochemical (PC) and photoelectrochemical (PEC) processes, are capable of degrading ammonia and nitrates. irost.irirost.ir These processes lead to the destruction of nitrogen compounds rather than just their adsorption. Catalyzed forms of these processes demonstrate improved efficiency, lower energy input, and product selectivity towards nitrogen gas. irost.irirost.ir For instance, selective catalytic oxidation of ammonia to dinitrogen and water vapor (NH₃-SCO) can be achieved over various metal oxide catalysts, such as cerium-modified copper aluminum zinc mixed oxides and iron-based oxide systems. mdpi.comresearchgate.net Catalytic ozonation using heterogeneous metal oxides like Co₃O₄ and MgO/Co₃O₄/CeO₂ has also shown promise for selectively oxidizing this compound to nitrogen gas in aqueous solutions. researchgate.net

Soil Contamination by Excess this compound and Mitigation Strategies

Excess this compound in soil can lead to significant environmental and agricultural problems. While this compound is a vital nutrient for plants, its accumulation can be detrimental. This compound ions bind to soil particles, which can limit their horizontal movement, but they can leach vertically through the soil profile as nitrates after nitrification. regulations.gov

Impacts of excess this compound on soil:

Plant Toxicity: High concentrations of this compound can be directly toxic to plants, causing symptoms such as chlorosis (yellowing of leaves), decreased growth, poor root development, and even root burn or stunted growth. nih.govfishersci.co.uknih.govwikipedia.orgamericanelements.comwikipedia.org Certain plant species, including strawberries, lettuces, brassicas, tomatoes, and pansies, are particularly sensitive. nih.govnih.gov This toxicity often occurs when this compound uptake by plants exceeds their metabolic capacity, leading to accumulation in plant cells. fishersci.co.uknih.govamericanelements.com

Soil Acidification: The absorption of this compound by plants can decrease root pH, and excessive application of this compound sulfate, for example, can drastically lower soil pH, making it overly acidic and unsuitable for many crops. fishersci.co.uk

Nitrogen Leaching: While this compound binds to soil, conditions like heavy rainfall or over-irrigation can lead to the leaching of nitrogen (primarily as nitrate after nitrification) into groundwater, polluting aquifers. americanelements.comfishersci.co.uk

Inhibition of Nitrification: Cold soil temperatures (below 13-15.5°C), low oxygen levels, and low soil pH can inhibit the activity of nitrifying bacteria, leading to this compound accumulation and increased risk of toxicity. fishersci.co.uknih.govamericanelements.com

Mitigation Strategies:

Optimized Fertilizer Management: Careful selection and application rates of nitrogen fertilizers are crucial. Using fertilizers with a lower ratio of this compound and urea, especially during cold and wet seasons, can minimize toxicity risks. fishersci.co.uknih.govamericanelements.com

Maintaining Soil Conditions: Ensuring adequate soil aeration and monitoring soil pH can support healthy nitrifying bacterial activity, promoting the conversion of this compound to less toxic nitrate. nih.govamericanelements.com

Diversifying Nitrogen Forms: Research suggests that shifting agricultural practices to maintain a blend of nitrate and this compound in soils, rather than relying solely on nitrate, could reduce nitrogen pollution and potentially boost crop yields. nih.gov

Ecological Impacts of Elevated this compound Concentrations on Non-Human Biota

Elevated this compound concentrations pose significant ecological risks to non-human biota, particularly in aquatic ecosystems and terrestrial environments.

Impacts on Aquatic Life:

Direct Toxicity: Ammonia (NH₃), the unionized form of this compound, is highly toxic to aquatic organisms, including fish and freshwater invertebrates. regulations.govamericanelements.comuni.lufishersci.pt The equilibrium between toxic unionized ammonia (NH₃) and non-toxic this compound (NH₄⁺) in water is influenced by pH and temperature. As pH increases and water temperature rises, the proportion of the more toxic unionized ammonia increases. regulations.govamericanelements.comfishersci.pt Even at very low concentrations (e.g., 0.02 mg/L unionized ammonia), it can be lethal to sensitive freshwater fish. regulations.gov High levels of ammonia make it difficult for aquatic organisms to excrete the toxicant, leading to internal tissue and blood buildup, potentially causing death. americanelements.com Symptoms of ammonia toxicity in aquatic life include reduced growth rate, decreased feeding activity, reduced fecundity, increased mortality (e.g., fish kills), and damage to gills, eyes, and skin. uni.lufishersci.pt

Eutrophication: this compound acts as a nutrient, and its elevated concentrations in water bodies can lead to eutrophication. fishersci.ptwikipedia.org This process involves excessive algae growth, which subsequently depletes dissolved oxygen in the water as the algae decompose. wikipedia.org The resulting oxygen depletion can harm aquatic life, decrease species diversity, and disrupt the ecological balance of the ecosystem. fishersci.ptwikipedia.org

Impacts on Terrestrial Biota (Plants and Microorganisms):

Plant Toxicity (as discussed in 2.2.3): As detailed previously, elevated this compound can directly harm plants, leading to chlorosis, stunted growth, and root damage. nih.govfishersci.co.uknih.govwikipedia.orgamericanelements.comwikipedia.org It can also inhibit seed germination and seedling establishment. nih.gov

Altered Species Composition: In terrestrial habitats, ammonia pollution, through nitrogen accumulation, can favor common, fast-growing plant species adapted to high nutrient availability. These species can out-compete more sensitive, smaller, or rarer species, leading to a reduction in plant species diversity. americanelements.com

Soil Acidification: Ammonia pollution contributes to soil acidification, which can further impact plant communities by altering nutrient availability and favoring acid-tolerant species. americanelements.com

Increased Susceptibility to Stressors: Elevated this compound can alter the susceptibility of plants to environmental stressors such as frost, drought, and various pathogens, including insect pests and invasive species. americanelements.com

Impact on Soil Microbiota: While bacteria are crucial for nitrogen transformations, extremely high concentrations of this compound can inhibit the activity of nitrifying bacteria, disrupting the natural nitrogen cycle in soils. nih.govnih.govamericanelements.com

Ammonium in Agricultural Science and Soil Chemistry

Ammonium Dynamics in Soil-Plant-Microorganism Systems

Mechanisms of this compound Assimilation and Metabolism in Plants

This compound is the primary reduced nitrogen form utilized by plants for incorporation into organic compounds, notably amino acids. epa.gov Due to its potential toxicity at high concentrations, this compound must be rapidly assimilated into non-toxic organic forms within plant cells. epa.govmims.com

The predominant pathway for this compound assimilation in higher plants is the Glutamine Synthetase (GS)/Glutamate (B1630785) Synthase (GOGAT) cycle . epa.govmims.comnih.govfishersci.fiwikipedia.orgresearchgate.net This energy-intensive pathway involves two crucial enzymes:

Glutamine Synthetase (GS) : This enzyme catalyzes the initial incorporation of this compound by combining it with glutamate to form glutamine. mims.comnih.govfishersci.fiwikipedia.orgresearchgate.netwikipedia.org GS is a pivotal enzyme in plant nitrogen metabolism and exists in different isoforms. nih.gov Cytosolic GS (GS1) is prevalent in roots and non-photosynthetic tissues, facilitating primary this compound assimilation from the soil and recycling this compound from various metabolic processes. nih.govfishersci.fiwikipedia.org Plastid-located GS (GS2) is found in chloroplasts of photosynthetic tissues and is responsible for assimilating this compound generated from nitrate (B79036) reduction and photorespiration. nih.gov

Glutamate Synthase (GOGAT) : This enzyme transfers the amide amino group from glutamine to 2-oxoglutarate, resulting in the formation of two molecules of glutamate. epa.govmims.comnih.govfishersci.firesearchgate.netwikipedia.org The GOGAT reaction requires carbon skeletons in the form of 2-oxoglutarate, often supplied through reactions catalyzed by isocitrate dehydrogenase (IDH). epa.govfishersci.fi There are two types of GOGAT: ferredoxin-dependent (Fd-GOGAT), primarily found in chloroplasts of photosynthetic tissues, and NADH-dependent (NADH-GOGAT), concentrated in non-photosynthesizing cells. nih.govresearchgate.netwikipedia.org

The glutamine and glutamate produced through the GS/GOGAT pathway serve as essential nitrogen donors for the biosynthesis of a wide array of nitrogen-containing compounds vital for plant growth and development, including other amino acids, nucleotides, chlorophylls, polyamines, and alkaloids. epa.govnih.gov Plant roots regulate this compound uptake based on environmental concentrations, with high-affinity transport systems (e.g., AMT1;1 and AMT1;3 in Arabidopsis) mediating uptake at low this compound levels (below 1 mM). mims.comwikipedia.org Under conditions of high this compound, the glutamate dehydrogenase (GDH) pathway may also contribute to assimilation. wikipedia.orgwikipedia.org

Microbial Roles in Soil this compound Cycling and Availability

Soil microorganisms are central to regulating the supply and chemical nature of nitrogen in the soil, significantly impacting this compound dynamics. fishersci.ca

Ammonification (Mineralization) : This process involves heterotrophic microbes (including bacteria, actinomycetes, and fungi) breaking down complex organic nitrogen compounds (such as proteins, nucleic acids, urea (B33335), and uric acid from dead organic matter) into simpler inorganic forms, ultimately releasing ammonia (B1221849) or this compound ions. fishersci.cawikipedia.orgmpg.dewikidata.orgnih.govnih.gov This conversion is crucial as it makes organically bound nitrogen available for uptake by plants and other microorganisms. wikipedia.orgmpg.dewikidata.org

Nitrification : Nitrification is the biological oxidation of this compound to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (NO₃⁻). fishersci.campg.dewikidata.orgciteab.comwikipedia.org This two-step process is primarily carried out by specific groups of microorganisms:

Ammonia-Oxidizing Bacteria (AOB) : These bacteria perform the first step, oxidizing ammonia to nitrite. Prominent genera include Nitrosomonas and Nitrosospira. mpg.deciteab.comwikipedia.org

Ammonia-Oxidizing Archaea (AOA) : Archaea also mediate the oxidation of ammonia to nitrite and can be the dominant ammonia oxidizers in various soil types. citeab.comwikipedia.orgnih.govwikipedia.org

Complete Ammonia Oxidizers (Comammox) : A distinct group of bacteria capable of performing both steps of nitrification, converting ammonia directly to nitrate. citeab.com While essential for the nitrogen cycle, nitrification can lead to nitrogen losses from agricultural systems through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. wikipedia.orgamericanelements.comnih.gov

Microbial Immobilization : This process refers to the uptake and assimilation of inorganic nitrogen (this compound and nitrate) by soil microbes into their cellular biomass. fishersci.canih.govuni.luguidetopharmacology.orgnih.gov Immobilized nitrogen is temporarily unavailable to plants but is stored in the soil's organic nitrogen pool. It can be released later through mineralization, contributing to the sustainable supply of soil nitrogen. fishersci.canih.govuni.lunih.gov The carbon-to-nitrogen (C:N) ratio of decomposing organic matter is a key factor influencing whether mineralization or immobilization is favored; a high C:N ratio (above 30:1) typically promotes immobilization. nih.gov

Rhizosphere Interactions Influencing this compound Transport

The rhizosphere, the dynamic interface between plant roots and the surrounding soil, is a hotbed of microbial activity and nutrient exchange, significantly impacting this compound transport and uptake. Plant roots actively absorb this compound via specialized this compound transporters (AMTs). mims.comresearchgate.net These transporters are not only crucial for direct nitrogen uptake but also play a role in sensing soil nitrogen availability and regulating the internal balance of nitrogen forms within plant cells. regulations.gov

Beneficial microorganisms residing in the rhizosphere, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi, can enhance nitrogen availability and acquisition by plants. americanelements.comvedantu.com For instance, certain ammonia-assimilating bacteria can immobilize ammonia, thereby reducing its loss and promoting plant growth and nitrogen accumulation by facilitating an exchange of ammonia and amino acids with plant roots. wikipedia.org Mycorrhizal fungi, through their symbiotic associations with plant roots, extend the effective absorptive surface area of the root system, potentially improving the plant's access to and uptake of this compound from the soil. americanelements.com

Innovations in this compound-Based Fertilization Technologies

Innovations in this compound-based fertilization technologies aim to enhance nitrogen use efficiency (NUE), thereby optimizing crop productivity while minimizing environmental impacts.

Development of Enhanced Nitrogen Use Efficiency (NUE) Fertilizers

Enhanced Nitrogen Use Efficiency (NUE) fertilizers are formulated to maximize the proportion of applied nitrogen that is taken up and utilized by crops, concurrently reducing losses to the environment. americanelements.commetabolomicsworkbench.orgnih.gov These advanced fertilizers address critical challenges such as ammonia volatilization, denitrification, and nitrate leaching. americanelements.comnih.govmetabolomicsworkbench.orgnih.gov

Key technological advancements contributing to improved NUE include:

Urease Inhibitors : These chemical additives, such as N-(n-butyl) thiophosphoric triamide (NBPT), are incorporated into urea-based fertilizers. They work by temporarily blocking the urease enzyme, which catalyzes the hydrolysis of urea to ammonia. This inhibition reduces ammonia volatilization, allowing more time for urea to be solubilized and absorbed into the soil. metabolomicsworkbench.orgnih.gov

Nitrification Inhibitors : Compounds like dicyandiamide (B1669379) (DCD) and nitrapyrin (B159567) slow down the microbial conversion of this compound to nitrate. nih.gov By maintaining nitrogen in the less mobile this compound form for longer periods in the root zone, these inhibitors significantly reduce losses through nitrate leaching and denitrification. americanelements.commetabolomicsworkbench.orgnih.gov

Precision Agriculture Techniques : The adoption of precision farming tools, including soil nutrient mapping, GPS-guided fertilizer application, and real-time crop monitoring, enables the precise application of nitrogen. americanelements.comvedantu.com This ensures that nitrogen is applied at the optimal rate, time, and location, closely matching crop requirements and thereby minimizing losses. americanelements.comvedantu.com

Genetic Advancements : Ongoing research in conventional breeding, genetic modification, and genome editing is leading to the development of crop varieties with inherently improved nitrogen uptake and assimilation capabilities. americanelements.comregulations.gov Efforts are focused on enhancing nitrogen transporters within plant cells to optimize the balance and utilization of available nitrogen forms. regulations.gov

Microbial Additions : The integration of beneficial microorganisms, such as nitrogen-fixing bacteria and various plant growth-promoting bacteria, into fertilizer formulations or as soil amendments can enhance the natural availability and acquisition of nitrogen by plants. americanelements.comvedantu.commetabolomicsworkbench.org

Design and Efficacy of Slow- and Controlled-Release this compound Formulations

Slow-release fertilizers (SRFs) and controlled-release fertilizers (CRFs) represent a significant advancement in nutrient management, designed to deliver nutrients gradually over an extended period, thereby synchronizing nutrient availability with the crop's demand. wikipedia.orgamericanelements.comnih.gov This approach minimizes the risks associated with conventional fertilizers, such as nutrient leaching, gaseous emissions, and potential over-fertilization. wikipedia.orgamericanelements.comnih.gov

While the terms are often used interchangeably, a distinction exists: SRFs typically exhibit a slower nutrient release than conventional fertilizers, but their release rate, pattern, and duration are less precisely controlled and are often influenced by environmental factors like soil moisture and temperature, or microbial activity. wikipedia.org In contrast, CRFs are engineered to have well-defined and controllable release characteristics, primarily achieved through specialized coatings.

Design Mechanisms :

Polymer-Coated Fertilizers : These are a prevalent type of CRF, where fertilizer granules (e.g., urea) are encased in a semi-permeable polymer or resin coating. wikipedia.orgnih.gov The release mechanism typically involves water vapor penetrating the coating, dissolving the nutrient core, and the dissolved nutrients then diffusing through the coating into the soil. wikipedia.org The rate of nutrient release can be precisely manipulated by altering the composition and thickness of the coating, as well as by soil temperature. wikipedia.org

Sulfur-Coated Urea (SCU) : This is another form of coated fertilizer where a sulfur layer encapsulates the urea. nih.gov

Slowly Soluble Compounds : Some SRFs derive their slow-release properties from their inherent low water solubility, such as isobutylidenediurea (B1196803) (IBDU) and methylene (B1212753) ureas. Nutrient release from these compounds can occur through hydrolysis or microbial degradation in the soil. wikipedia.org

Microbial Activity-Dependent Release : Certain SRFs rely on the activity of soil microorganisms to break down their organic matrix or coatings, thereby releasing nutrients. wikipedia.org The efficacy of such formulations is directly influenced by soil temperature and moisture, which govern microbial activity. wikipedia.org

Efficacy : SRFs and CRFs have demonstrated significant benefits in agricultural systems. They effectively reduce nitrogen losses, including ammonia volatilization, nitrate leaching, and denitrification, leading to improved environmental outcomes. wikipedia.orgamericanelements.comnih.gov By providing a more consistent and sustained supply of nutrients that aligns with plant demand, these formulations enhance nutrient use efficiency, ultimately contributing to increased crop productivity and yield. wikipedia.orgamericanelements.comnih.gov Furthermore, by reducing the necessity for multiple fertilizer applications, they offer economic advantages through decreased labor and application costs. wikipedia.org

Strategies for Mitigating Agricultural this compound Losses to the Environment

Mitigating the loss of this compound from agricultural systems is crucial for enhancing nitrogen use efficiency (NUE), reducing environmental pollution, and improving farm profitability. This compound (NH₄⁺) is a vital plant nutrient, but its transformation and mobility in soil can lead to significant losses through various pathways, including ammonia (NH₃) volatilization, nitrate (NO₃⁻) leaching, and nitrous oxide (N₂O) emissions yara.comuidaho.edufao.orgunl.edu. Several strategies, encompassing fertilizer management, the use of enhanced efficiency fertilizers, cultivation practices, and advanced technologies, have been developed and researched to minimize these losses.

Enhanced Efficiency Fertilizers (EEFs)

Enhanced Efficiency Fertilizers (EEFs) are formulations designed to control nutrient release or alter reactions that lead to nutrient losses, thereby improving nutrient availability and reducing environmental impact usda.govgrdc.com.au. These include urease inhibitors, nitrification inhibitors, and controlled-release fertilizers.

Urease Inhibitors : Urease inhibitors (UIs) are compounds that slow down the hydrolysis of urea (CO(NH₂)₂) into ammonia and carbon dioxide by temporarily blocking the activity of the urease enzyme in the soil fertilizerseurope.comhelixfarm.co.uknaturalengland.org.ukinternational-agrophysics.org. This delay allows more time for urea to diffuse into the soil profile or be incorporated by rainfall or irrigation, significantly reducing ammonia volatilization yara.comnaturalengland.org.ukmontana.edu. N-(n-butyl) thiophosphoric triamide (NBPT) is the most widely used and effective urease inhibitor international-agrophysics.orgmontana.edunih.gov. Research indicates that NBPT can reduce ammonia losses from urea by approximately 61% to 87%, with an average reduction of 69% in field settings frontiersin.org. For instance, studies have shown reductions in ammonia emissions exceeding 70% when NBPT was used with urea compared to urea alone naturalengland.org.uk. Other inhibitors like phenylphosphorodiamidate (PPD) and cyclohexyl phosphoric triamide (CHPT) also show promise nih.govmassey.ac.nz.

Table 1: Ammonia Volatilization Reduction with Urease Inhibitors

| Urease Inhibitor | Average Ammonia Loss Reduction (%) | Range of Reduction (%) | Source |

| NBPT | 61 | 13–87 | frontiersin.org |

| NBPT + NPPT | 75 | 58–82 | frontiersin.org |

| 2-NPT | 70 | 63–76 | frontiersin.org |

Nitrification Inhibitors : Nitrification inhibitors (NIs) delay the microbial conversion of this compound (NH₄⁺) to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) by suppressing the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), particularly the ammonia monooxygenase (AMO) enzyme unl.edugrdc.com.auhelixfarm.co.ukfrontiersin.orgmdpi.commdpi.comumweltbundesamt.de. By keeping nitrogen in the less mobile this compound form for a longer period, NIs reduce losses due to nitrate leaching and denitrification, and decrease nitrous oxide (N₂O) emissions unl.edugrdc.com.aufertilizerseurope.comhelixfarm.co.ukfrontiersin.orgumweltbundesamt.de. Common synthetic nitrification inhibitors include dicyandiamide (DCD), nitrapyrin (2-chloro-6-(trichloromethyl) pyridine), and 3,4-dimethylepyrazole phosphate (B84403) (DMPP) unl.edufrontiersin.orgmdpi.commdpi.com. A global meta-analysis indicated that synthetic NIs could decrease direct N₂O emissions by 39-48% and nitrate leaching by 38-56%, leading to a net reduction of 16.5% of total nitrogen loss umweltbundesamt.de. However, some studies have reported an increase in ammonia emissions with the use of nitrification inhibitors due to the accumulation of this compound researchgate.net.

Controlled-Release Fertilizers : These fertilizers, such as polymer-coated urea (PCU), are designed to release nitrogen gradually over time, matching the nutrient demands of the crop and minimizing the pool of available nitrogen susceptible to losses usda.govgrdc.com.aumontana.eduresearchgate.net. This slow release helps moderate pH increases around fertilizer granules, further reducing ammonia volatilization montana.edu. Studies have shown PCU to reduce ammonia losses by 35-40% compared to conventional urea uidaho.edu.

Optimized Application Practices

Management practices play a significant role in minimizing this compound losses from agricultural fields.

Fertilizer Source Selection : Replacing urea-based fertilizers with this compound nitrate (NH₄NO₃) or Calcium this compound Nitrate (CAN) can significantly reduce ammonia volatilization. This compound nitrate generates approximately 90% less ammonia emissions per unit of nitrogen than urea yara.com.

Timing and Method of Application :

Incorporation : Immediately incorporating urea or this compound-forming fertilizers into the soil, either through closed-slot injection or cultivation, can reduce potential volatilization losses by up to 70% yara.comuidaho.edumassey.ac.nzuidaho.edu. Deep placement of fertilizers has been shown to decrease ammonia volatilization by 55% researchgate.net.

Environmental Conditions : Avoiding surface application of urea under hot, windy, or dry conditions is crucial, as these conditions accelerate ammonia volatilization yara.comuidaho.eduyara.co.uk. Conversely, rainfall or irrigation immediately following fertilizer application can significantly reduce ammonia emissions by facilitating better distribution and buffering pH peaks in the soil yara.comgrdc.com.aufertilizerseurope.commassey.ac.nzuidaho.edu.

Soil pH : Urea and Urea this compound Nitrate (UAN) should be avoided on alkaline soils (high pH) as high pH levels promote the conversion of this compound to gaseous ammonia, increasing volatilization yara.comyara.co.ukutcrops.com.

Split Application : Applying nitrogen fertilizers in multiple smaller doses (split application) throughout the growing season, rather than a single large application, can reduce localized ammonia concentrations and volatilization risks, while also better matching crop nutrient uptake yara.comutcrops.com.

Cover Cropping

Cover crops are non-cash crops planted primarily to improve soil health and nutrient cycling bayerforground.comcceonondaga.orgepa.gov. They are effective in scavenging residual soil nitrogen, particularly nitrate, which would otherwise be lost through leaching, especially during fallow periods or in regions with high rainfall bayerforground.comcceonondaga.orgepa.govnih.govscielo.brbayer.us.

Nitrogen Retention : Cover crops, such as radish, have demonstrated high efficiency in retaining fall-applied this compound. For example, radish cover crops have been shown to retain up to 91% of fall-applied ammonia in the top 0-8 inches of soil until the following spring, compared to only 57% retention in fields without cover crops bayerforground.com. Grasses and brassicas are particularly effective at capturing residual soil nitrate bayerforground.combayer.us.

Reduced Leaching : By taking up available nitrogen, cover crops prevent its conversion to mobile nitrate and subsequent leaching into groundwater cceonondaga.orgscielo.brbayer.us. Combining cover crops with controlled-release urea has shown to be effective in reducing both this compound and nitrate leaching in tropical sandy soils scielo.br.

Precision Agriculture

Precision agriculture utilizes advanced technologies to optimize nutrient management by applying fertilizers at the right rate, time, and place, thereby minimizing waste and environmental harm researchgate.netboquinstrument.comwaypointcommodities.comboquinstrument.comepa.gov.

Real-Time Monitoring : The integration of real-time ammonia nitrogen sensors allows farmers to monitor soil nutrient levels continuously and make data-driven decisions regarding fertilizer application boquinstrument.comboquinstrument.com. This enables precise adjustment of fertilizer amounts based on crop requirements and spatial variability within fields, reducing the risk of over-application and subsequent losses boquinstrument.comboquinstrument.comepa.gov.

Targeted Application : Technologies like Geographic Information Systems (GIS) and Global Positioning Systems (GPS) facilitate variable-rate application of fertilizers, ensuring that nutrients are delivered only where and when needed. This targeted approach prevents excessive nitrogen application in areas with lower yield potential, which could otherwise lead to higher emission factors epa.gov.

Other Mitigation Strategies

Beyond the primary strategies, other approaches contribute to reducing this compound losses:

Conservation Tillage : Reducing the frequency and intensity of tilling improves soil health, reduces erosion, runoff, and soil compaction, thereby decreasing the likelihood of nutrient loss into waterways epa.gov.

Field Buffers : Planting trees, shrubs, and grasses along field edges, especially bordering water bodies, can act as buffers, absorbing or filtering out nutrients before they reach aquatic ecosystems epa.gov.

Conservation Drainage : Modifying drainage system designs, incorporating woodchip bioreactors, or using saturated buffers can reduce nutrient loads in drainage water while maintaining adequate drainage for crop production epa.gov.

Biochar and Organic Amendments : Research indicates that amendments like biochar and mulch can be effective in reducing nitrogen losses, including ammonia emissions, nitrate leaching, and nitrous oxide emissions nih.govnih.gov.

These integrated strategies collectively contribute to a more sustainable agricultural system by minimizing this compound losses, improving nitrogen use efficiency, and reducing the environmental footprint of farming practices.

Advanced Spectroscopic Techniques for this compound Quantification and Structural Elucidation

Spectroscopic methods are instrumental in both the quantification of this compound and the elucidation of its structure within different chemical environments. These techniques rely on the interaction of electromagnetic radiation with this compound-containing species to provide valuable data.

UV-Vis spectrophotometry is a widely used method for the quantitative determination of this compound in aqueous solutions. This technique is based on the formation of a colored complex that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The intensity of the color, measured as absorbance, is directly proportional to the concentration of this compound in the sample.

Two primary colorimetric methods are commonly employed:

Indophenol (B113434) Blue Method: This method, also known as the Berthelot reaction, involves the reaction of ammonia with hypochlorite (B82951) and phenol (B47542) in an alkaline medium to form a blue-colored indophenol dye. The reaction is catalyzed by sodium nitroprusside. The absorbance of the resulting blue solution is typically measured at a wavelength between 630 and 655 nm. This method is highly sensitive and suitable for measuring low concentrations of this compound. The reaction proceeds in several steps, starting with the formation of monochloramine from the reaction of ammonia and hypochlorite. The monochloramine then reacts with phenol to produce quinone chloramine, which in turn reacts with another phenol molecule to form the indophenol dye.

Nessler's Reagent Method: This classic method utilizes Nessler's reagent, an alkaline solution of potassium tetraiodomercurate(II) (K₂HgI₄). In the presence of ammonia, this reagent forms a reddish-brown colloidal suspension of Millon's base iodide (HgO·Hg(NH₂)I). The intensity of the resulting color is measured spectrophotometrically at a wavelength of approximately 420-430 nm. This method is rapid but can be subject to interferences from other ions.

A variation of these methods involves the reaction of ammonia with cobalt(II) ions in a basic medium to form a blue hexamminecobaltate(II) complex, which can also be quantified using UV-Vis spectrophotometry.

Table 1: Comparison of Common UV-Vis Spectrophotometric Methods for this compound Determination

| Method | Reagents | Wavelength (λmax) | Color of Complex | Key Features |

| Indophenol Blue | Phenol, Hypochlorite, Sodium Nitroprusside | 630-655 nm | Blue | High sensitivity, suitable for low concentrations. |

| Nessler's Reagent | Potassium Tetraiodomercurate(II), KOH | 420-430 nm | Reddish-Brown | Rapid analysis, classic method. |

Infrared and Raman Spectroscopic Characterization of this compound-Containing Species

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the structure and bonding of the this compound ion. These techniques probe the vibrational modes of the N-H bonds within the NH₄⁺ ion. The free this compound ion, possessing tetrahedral (Td) symmetry, has four fundamental vibrational modes, of which two are IR-active and all four are Raman-active.

The positions of these vibrational bands are sensitive to the local environment of the this compound ion, including hydrogen bonding and the symmetry of the crystal site it occupies. For instance, the N-H stretching and bending vibrations of the NH₄⁺ ion can be systematically examined in different crystalline structures. In zeolitic materials, the IR spectra of this compound can be complex due to various interactions, but can often be interpreted in terms of bidentate and tridentate hydrogen-bonded species.

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The fundamental IR spectrum of the this compound ion in aqueous solutions has been a subject of detailed study. In crystalline solids, the IR spectra can reveal information about the site symmetry of the this compound ion. For example, in this compound perrhenate (B82622) (NH₄ReO₄), where the this compound ion occupies a site of S₄ symmetry, the N-D stretching mode of the isotopically isolated NH₃D⁺ ion appears as a singlet, as expected.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. The Raman spectrum of this compound sulfate (B86663), for example, clearly shows the ν₂(NH₄⁺) and ν₄(NH₄⁺) bending modes. In some cases, vibrational coupling can occur between the this compound ion and other ions in the crystal lattice, as observed between the this compound and nitrate ions in this compound nitrate.

Table 2: Fundamental Vibrational Modes of the this compound Ion (NH₄⁺)

| Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) | Activity |

| ν₁ | A₁ | Symmetric Stretch | ~3040 | Raman |

| ν₂ | E | Bending | ~1680 | Raman |

| ν₃ | F₂ | Asymmetric Stretch | ~3145 | IR, Raman |

| ν₄ | F₂ | Bending | ~1400 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Applications in this compound Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the this compound ion in solution and in the solid state. Both the ¹⁴N and ¹⁵N isotopes of nitrogen are NMR-active, providing direct probes of the electronic environment around the nitrogen nucleus.

¹⁴N NMR: The ¹⁴N nucleus has a spin of I=1 and is a quadrupolar nucleus, which often results in broad NMR signals. However, for the highly symmetric this compound ion, the ¹⁴N signal can be quite sharp. The chemical shift of the ¹⁴N signal is sensitive to the number of alkyl groups attached to the nitrogen atom, with the resonance of an this compound ion typically occurring at a lower field than the corresponding amine.

¹⁵N NMR: The ¹⁵N nucleus has a spin of I=1/2 and provides much sharper signals than ¹⁴N, making it more suitable for high-resolution studies. ¹⁵N NMR has been used to study ammonia transport and glutamine synthesis in biological systems. Because this compound ions can often substitute for potassium ions in biological systems due to their similar ionic radii, ¹⁵N-labeled this compound can be used as a proxy to characterize potassium binding sites in enzymes using ¹⁵N-edited heteronuclear NMR experiments. The chemical shifts of enzyme-bound ¹⁵NH₄⁺ have been observed to range from 19 to 25.5 ppm in the ¹⁵N dimension.

The ¹H NMR spectrum of the this compound ion is also informative. Due to spin-spin coupling with the nitrogen nucleus, the proton signal can appear as a triplet for ¹⁴N (spin 1) and a doublet for the less abundant ¹⁵N (spin 1/2).

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element in a sample. By tuning the X-ray energy to a core-level absorption edge of an atom (e.g., the nitrogen K-edge), one can probe the unoccupied electronic states and the local atomic environment. While less common than other spectroscopic methods for simple this compound compounds, XAS can be valuable for studying this compound in more complex systems, such as its interaction with surfaces or within biological molecules. The technique is sensitive to the coordination number, distances to neighboring atoms, and the oxidation state of the absorbing atom.

Chromatographic and Electrophoretic Separations of this compound Species

Chromatographic and electrophoretic techniques are powerful for separating this compound ions from other cations in a mixture, allowing for accurate quantification.

Ion chromatography (IC) is a highly efficient and widely used technique for the determination of inorganic cations, including this compound. The principle of IC is based on the separation of ions on a stationary phase (an ion-exchange resin) followed by their detection.

In cation-exchange chromatography, the sample is introduced into a column packed with a negatively charged stationary phase. The positively charged this compound ions are retained on the column through electrostatic interactions. An eluent, typically an acidic solution, is then passed through the column to displace the retained cations. The different cations in the sample are separated based on their affinity for the stationary phase.

After separation, the eluted ions are typically detected by a conductivity detector. Modern IC systems can determine this compound along with other common inorganic cations like lithium, sodium, potassium, magnesium, and calcium in a single run. This makes IC a powerful tool for water quality analysis, environmental monitoring, and other applications where the simultaneous determination of multiple cations is required. The use of high-capacity cation-exchange columns allows for the determination of trace levels of this compound even in samples with high ionic strength. Tandem potentiometry-ion chromatography has also been developed for the accurate determination of this compound in environmental water samples.

Table 3: Typical Parameters for Ion Chromatographic Analysis of this compound

| Parameter | Description |

| Stationary Phase | Cation-exchange resin (e.g., polymer-coated silica (B1680970) gel) |

| Mobile Phase (Eluent) | Acidic solution (e.g., methanesulfonic acid) |

| Detection Method | Suppressed conductivity detection |

| Typical Analytes | Li⁺, Na⁺, NH₄⁺, K⁺, Mg²⁺, Ca²⁺ |

An in-depth analysis of modern analytical techniques is crucial for the accurate determination and characterization of the this compound ion (NH₄⁺) in various complex environments. This article explores advanced methodologies, including capillary electrophoresis for analysis in intricate matrices, real-time monitoring through electrochemical and sensor-based technologies, and sophisticated mass spectrometric approaches in this compound research. These techniques are pivotal for environmental monitoring, industrial process control, and scientific research, providing the necessary sensitivity, selectivity, and speed for effective this compound quantification.

Ammonium in Material Science and Inorganic Synthesis

Synthesis and Functionalization of Novel Ammonium-Containing Materials

This compound compounds are frequently employed in the synthesis and functionalization of novel materials, contributing to the development of advanced structures with tailored properties.

This compound Salts as Precursors for Advanced Functional Materials

This compound salts serve as crucial precursors in the synthesis of various advanced functional materials. Quaternary this compound salts, for instance, can be utilized in the synthesis of ionic liquids or functional polymers. ontosight.ai The synthesis of complex this compound compounds often involves multi-step processes, including the formation of organic groups and subsequent quaternization of the this compound ion. ontosight.ai

Beyond organic functional materials, this compound salts are also used in the synthesis of inorganic materials. For example, a general two-step method utilizes this compound hexafluoride and alkali metal fluoride (B91410) as precursors for synthesizing Cr³⁺-doped hexafluoride phosphors via a hydrothermal method. bohrium.com This method allows for the synthesis of various samples, with Na₃ScF₆:Cr³⁺ showing strong emission intensity. bohrium.com this compound aluminium carbonate hydroxide (B78521) (AACH), also known as this compound dawsonite, is recognized as a promising precursor for preparing high-purity nanostructured α-alumina. researchgate.net Simple and cost-effective routes have been developed to prepare nanostructured alumina (B75360) by partial neutralization of aluminum nitrate (B79036) solutions with this compound carbonate. researchgate.net

This compound salts can also act as synergistic additives in the chemical vapor deposition (CVD) growth of materials like MoS₂. acs.org Compared to alkali metal ions, this compound salts decompose completely at lower temperatures, resulting in clean substrates suitable for direct fabrication of electronic devices. acs.org This method can also enhance the direct growth of MoS₂ on conductive substrates, improving performance in applications like the hydrogen evolution reaction (HER). acs.org

This compound Ion Intercalation in Layered and Porous Frameworks

The intercalation of this compound ions into layered and porous host structures is a significant strategy for modifying their properties and developing new materials for applications such as energy storage. Large organic this compound ions, such as tetramethylthis compound (B1211777) (TMA⁺), tetraethylthis compound (B1195904) (TEA⁺), tetrapropylthis compound (B79313) (TPA⁺), and tetrabutylthis compound (B224687) (TBA⁺), have been systematically investigated for their intercalation into layered graphite (B72142) oxide (GO). researchgate.net, acs.org This intercalation, typically completed at room temperature, can lead to the exfoliation of the layered structure into nanosheets, particularly when using certain concentrations of tetraalkylthis compound ions. researchgate.net, acs.org The basal spacing of the intercalated materials is influenced by factors such as the size of the this compound ion and humidity during drying. researchgate.net, acs.org Deintercalation of this compound ions can occur upon washing with water or acid treatment. researchgate.net, acs.org

This compound ion intercalation is also explored in hydrated vanadium pentoxide for use as cathode materials in aqueous rechargeable Zn-ion batteries. x-mol.net The open layered framework of these materials facilitates the transfer and diffusion of zinc ions. x-mol.net this compound ion intercalated hydrated vanadium pentoxide [(NH₄)ₓV₂O₅·nH₂O] prepared by low-temperature synthesis has shown promise as a cathode material, with electrochemical performance influenced by the type and concentration of the electrolyte. x-mol.net Pre-intercalation of this compound ions in layered δ-MnO₂ nanosheets has also been investigated to enhance the performance of aqueous zinc-ion batteries. researchgate.net This process can enlarge the lattice space and form hydrogen-bond networks, improving structural stability and ion transfer kinetics. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ions

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org this compound ions can be incorporated into these structures, influencing their synthesis, structure, and properties. In some MOF synthesis, quaternary this compound cations are used as templates to influence the structure of the growing inorganic framework, and these templates are often removed later. wikipedia.org

This compound ions can also reside within the pores of coordination polymers and MOFs, often acting as counter-cations to balance charged frameworks. researchgate.net, sciengine.com For instance, formate-based electrically conductive MOFs have been synthesized which contain in-situ generated dimethyl this compound cations within their pores to maintain charge neutrality. researchgate.net The presence and elimination of these this compound cations can induce structural transformations in the framework. researchgate.net Research has explored the influence of various counter-cations, including NH₄⁺ and substituted this compound ions, on the structural changes and properties of anionic MOFs. researchgate.net

MOFs are also being investigated for ammonia (B1221849) (NH₃) storage, leveraging their high adsorption capacities and tunable structures. acs.org, acs.org While MOFs offer significant potential, their stability in the presence of corrosive NH₃ is a challenge, as degradation can occur due to ligand displacement and framework collapse. acs.org Strategies to enhance stability include using high-valence metal centers that form strong metal-linker bonds and functionalizing the organic linkers. acs.org MOFs with open metal sites have demonstrated high ammonia capture capacities, exceeding that of activated carbon in some cases. acs.org Isostructural MOFs based on different metal centers (Mn, Co, Ni) with extended bisbenzenetriazolate linkers have shown high and reversible ammonia uptake. acs.org

Catalytic Applications of this compound Derivatives

This compound derivatives, including this compound salts and this compound-modified compounds, are widely employed in various catalytic processes, both heterogeneous and homogeneous.

Heterogeneous Catalysis Involving this compound-Based Compounds

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is significantly influenced by this compound-based compounds. The Haber-Bosch process, the industrial synthesis of ammonia from nitrogen and hydrogen, is a prime example of heterogeneous catalysis, typically using iron-based catalysts promoted with substances like potassium and aluminum oxide to enhance efficiency. fiveable.me, wikipedia.org, solubilityofthings.com While ammonia itself is the product, the synthesis process highlights the importance of catalysis in nitrogen chemistry. fiveable.me Recent research in heterogeneous catalysis for ammonia synthesis focuses on developing new catalysts and optimizing traditional ones, with advanced materials like electrides, hydrides, and nitrides showing promise for milder reaction conditions. mdpi.com, researchgate.net

Beyond ammonia synthesis, this compound-based compounds can play roles in other heterogeneous catalytic systems. As mentioned earlier, this compound salts can act as synergistic additives in the CVD growth of MoS₂, influencing its catalytic performance, particularly in the hydrogen evolution reaction. acs.org

Homogeneous Catalysis with this compound-Modified Ligands and Ionic Liquids

Homogeneous catalysis involves catalysts in the same phase as the reactants. This compound derivatives, particularly quaternary this compound salts and ionic liquids based on this compound cations, are relevant in this area. Ionic liquids, many of which are based on quaternary this compound salts, can serve as alternative reaction media for homogeneous catalysis due to their unique properties like low vapor pressure and ability to dissolve a wide range of compounds. rsc.org, uva.nl, acs.org

Quaternary this compound salts have been used as phase transfer catalysts in biphasic systems, facilitating reactions between reactants in different phases. mdpi.com They have shown activity in alkylation reactions, acting as phase transfer catalysts under mild conditions. mdpi.com Ionic liquids based on N-methylimidazolium ions have also been employed as phase transfer catalysts for the alkylation of active methylene (B1212753) compounds. mdpi.com

Furthermore, ionic liquids can be used to immobilize homogeneous catalysts, allowing for easier separation and recycling. acs.org, uva.nl, acs.org For instance, reactive ionic liquids have been applied in homogeneous ruthenium-catalyzed alcohol amination, enabling the development of biphasic systems where the catalyst remains in the ionic liquid phase while the product can be obtained as a separate phase. acs.org This strategy allows for catalyst recycling without the need for additional volatile organic solvents. acs.org Ionic liquids containing N,N′-dialkylimidazolium and N-alkylpyridinium cations with various anions have been used with palladium catalysts in reactions like the Heck reaction, with the ionic liquid potentially stabilizing the active catalytic species. rsc.org Supported ionic liquid catalysis (SILC) is a concept where ionic liquid phases containing homogeneous catalysts are immobilized on solid supports, combining the benefits of ionic liquids with fixed-bed technology. acs.org

Table 1: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 254 |

| This compound Hexafluoride | 160928 |

| Sodium Scandium Hexafluoride (Na₃ScF₆) | 83779 |

| This compound Aluminium Carbonate Hydroxide (AACH) | 13933907 |

| Aluminum Nitrate | 24926 |

| This compound Carbonate | 25517 |

| MoS₂ | 120046 |

| Graphite Oxide (GO) | 57838404 |

| Tetramethylthis compound (TMA⁺) | 6093 |

| Tetraethylthis compound (TEA⁺) | 6094 |

| Tetrapropylthis compound (TPA⁺) | 6095 |

| Tetrabutylthis compound (TBA⁺) | 1147 |

| Hydrated Vanadium Pentoxide | 14783144 |

| Zinc Trifluoromethanesulfonate (Zn(CF₃SO₃)₂) | 134605 |

| δ-MnO₂ | 165971 |

| Nitrogen | 941 |

| Hydrogen | 784 |

| Ammonia | 223 |

| Potassium | 24408 |

| Aluminum Oxide | 14786 |

| N-methylimidazolium | 160208 |

| Palladium | 23914 |

| Ruthenium | 23913 |

Data Table: Basal Spacing of Tetraalkylthis compound-Intercalated Graphite Oxide

| Intercalating Ion | Basal Spacing (nm) (Dried at 70°C) researchgate.net |

| TMA⁺ | 1.56 |

| TEA⁺ | 1.67 |

| TPA⁺ | 1.84 |

| TBA⁺ | 2.37 |

This compound (NH₄⁺) is a polyatomic cation with significant implications in material science and inorganic synthesis, particularly within the realm of advanced energy technologies. Its unique chemical properties, including its size, charge, and ability to participate in hydrogen bonding, make it a compelling subject of research for next-generation energy storage and conversion systems.

This compound's Role in Advanced Energy Technologies

This compound-Ion Batteries and Charge Carrier Dynamics

Aqueous this compound-ion batteries (AAIBs) are gaining attention as environmentally benign and potentially long-lasting alternatives to traditional metal-ion batteries, such as lithium-ion systems. azom.comrsc.org The this compound ion (NH₄⁺) serves as the charge carrier in these systems. azom.comrsc.orgoup.com Compared to common metal cations, the interaction between NH₄⁺ carriers and host materials is characterized by nonmetallic interactions, including hydrogen bonding, which can lead to a unique charge storage mechanism. rsc.orgchinesechemsoc.org This differs from the more rigid metal coordination observed in many metal-ion batteries. chinesechemsoc.org

The small hydration size of NH₄⁺ (3.31 Å), despite its larger ionic radius (1.48 Å), facilitates fast ion diffusion within the electrolyte, making it an attractive charge carrier for high-rate aqueous batteries. chinesechemsoc.orgnih.gov Research into AAIBs primarily focuses on developing high-performance electrode materials compatible with NH₄⁺ ions, including metal oxides, polyanionic compounds, conducting polymers, and Prussian blue analogues. rsc.org

The charge transfer reactions at the electrolyte-electrode interface in AAIBs involve the adsorption and de-solvation of solvated NH₄⁺ clusters. rsc.org The interaction of NH₄⁺ with water molecules, anions, and electrode materials through hydrogen bonding creates unusual energy barriers for de-solvation and intercalation, influencing the electrochemical properties of the batteries. rsc.org Molecular dynamics simulations and density functional theory (DFT) calculations are employed to understand the intercalation mechanisms of this compound ions within different lattice frameworks, particularly in metallic oxides, where the tetrahedral NH₄⁺ ion rotates and forms/breaks hydrogen bonds with the host structure during intercalation. nih.gov This dynamic interaction is distinct from that of metallic charge carriers, which form more rigid ionic bonds. nih.gov

Challenges in the development of AAIBs include the vulnerability of this compound cations to reduction into hydrogen and ammonia at low operating potentials, which can limit battery capacity, and the difficulty in incorporating them into electrode materials due to their solubility. azom.com Despite these challenges, research into optimizing electrode materials and understanding interfacial chemistry in concentrated electrolytes is ongoing to improve the performance, energy density, and cycling stability of AAIBs. rsc.orgpnas.org

This compound in Fuel Cell Architectures and Hydrogen Storage